molecular formula C25H18BrN5O5S B2553004 1-(4-bromophenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethan-1-one CAS No. 902594-10-9

1-(4-bromophenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}ethan-1-one

Cat. No.: B2553004
CAS No.: 902594-10-9
M. Wt: 580.41
InChI Key: KXZBBKFRHDFNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural features include:

  • 4-Bromophenyl group: Enhances lipophilicity and influences electronic properties via its electron-withdrawing bromine substituent .
  • 8,9-Dimethoxy groups: Electron-donating methoxy substituents may improve solubility and modulate receptor binding .
  • Sulfanyl-ethanone bridge: The thioether linkage (C–S–C) and ketone group contribute to conformational flexibility and hydrogen-bonding capabilities .

Triazoloquinazolines are noted for diverse pharmacological activities, including antimicrobial and anticancer effects, driven by their ability to interact with enzymes or DNA . The combination of a quinazoline core with triazole and sulfanyl groups positions this compound as a promising candidate for further biomedical exploration.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN5O5S/c1-35-21-11-18-19(12-22(21)36-2)27-25(37-13-20(32)14-3-7-16(26)8-4-14)30-24(18)28-23(29-30)15-5-9-17(10-6-15)31(33)34/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBBKFRHDFNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Name / ID (Evidence) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 4-Bromophenyl, 8,9-dimethoxy, 4-nitrophenyl, sulfanyl-ethanone ~631.5* Fused heterocyclic system; multiple electron-donating/withdrawing groups
Compound 13c 1,2,4-Triazole 4-Bromophenyl, 4-nitrobenzylidene, trifluoromethyl 514.28 Trifluoromethyl enhances metabolic stability; Schiff base (N=CH) for coordination
Compound 1d Quinazolinone 4-Bromophenyl, ethenyl-sulfonamide 487.34 Sulfonamide group for hydrogen bonding; conjugated ethenyl linker
Compound 11 1,2,4-Triazole 4-Bromophenyl, p-tolyloxy-methyl 555.29 Phenoxy-methyl group increases steric bulk; bromine at para position
Compound in 1,2,3-Triazole 4-Bromophenyl, bromoethanone 401.02 Bromoethanone moiety for electrophilic reactivity; planar triazole core

Physicochemical Properties

Property Target Compound Compound 13c Compound 1d
Melting Point Not reported 202–204°C 211–212°C
Yield Not reported 91% 41.2%
Spectral Data (¹H NMR) Not provided δ 7.50 (N=CH), 7.80–8.43 (ArH) δ 7.93 (trans ethenyl), 7.4 (NH₂)
  • Sulfonamide vs. Sulfanyl : Compound 1d’s sulfonamide group (IR: 3,335 cm⁻¹, N–H stretch) contrasts with the target compound’s thioether (C–S–C), which lacks N–H bonds.
  • Crystallography : The triazole derivative in exhibits Br⋯Br interactions (3.599 Å) and C–H⋯O bonds, influencing packing density and solubility .

Functional Group Impact

  • Nitro Groups : Present in both the target compound and 13c, they enhance electrophilicity but may reduce bioavailability due to high polarity.
  • Methoxy Groups : Unique to the target compound, these improve water solubility compared to halogenated analogs like 11 .
  • Bromine : Common across all compounds, it increases molecular weight and may enhance halogen bonding in biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.